molecular formula C14H12F3N3O5 B1679085 Pretomanid CAS No. 187235-37-6

Pretomanid

Cat. No. B1679085
M. Wt: 359.26 g/mol
InChI Key: ZLHZLMOSPGACSZ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pretomanid is an antimycobacterial drug used as part of a combination dosing regimen with bedaquiline and linezolid to treat tuberculosis (TB) of the lungs that is extensively drug resistant (XDR) or who cannot tolerate or do not respond to treatment for multidrug-resistant (MDR)-TB . It prevents the growth of tuberculosis in the body .


Synthesis Analysis

An efficient gram-scale synthesis of Pretomanid has been reported using straightforward chemistry, mild reaction conditions, and readily available starting materials . A novel synthesis of Pretomanid was developed through a selective epoxide-opening cyclization and late-stage nitration . An efficient protocol to produce Pretomanid has also been proposed and studied .


Molecular Structure Analysis

Pretomanid has a molecular formula of C14H12F3N3O5 . Its average mass is 359.257 Da and its monoisotopic mass is 359.072906 Da .


Physical And Chemical Properties Analysis

Pretomanid is developed as an oral tablet formulation for the treatment of tuberculosis (TB) in combination with other anti-TB agents . The pharmacokinetics and relative bioavailability of the dispersible tablet formulation (DTF) compared to the marketed formulation (MF) have been assessed . The mean absorption time for the DTF was typically 137% (86–171%) of that for the MF .

Safety And Hazards

Pretomanid may cause serious side effects. Some of the reported side effects include fast or pounding heartbeats, fluttering in your chest, shortness of breath, and sudden dizziness . Other side effects include tremors, weakness, problems with balance, vision changes, severe ongoing nausea and vomiting, cough with mucus or blood, shortness of breath, chest pain that gets worse when you breathe or cough . The safety profile of the combination regimen is considered acceptable and the side effects manageable, provided that close monitoring and surveillance of the patients during and after treatment are in place .

Future Directions

Pretomanid has been included in the World Health Organization Guidelines for the Treatment of Drug-Resistant Tuberculosis . It has been developed by TB Alliance as an oral tablet formulation for the treatment of tuberculosis (TB) in combination with other anti-TB agents . The drug is being actively studied in combination with other anti-TB medications not included in the BPaL regimen .

properties

IUPAC Name

(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHZLMOSPGACSZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041163
Record name PA-824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

462.3±55.0
Record name Pretomanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

<1 mg/mL
Record name Pretomanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Pretomanid is a prodrug which is metabolically activated by a nitroreductase enzyme, known as Ddn, producing various active metabolites that are responsible for its other therapeutic actions, particularly the induction of nitric oxide. The nitroreductase enzyme which activates pretomanid is deazaflavin dependent and relies on reduced cofactor F420. Reduction of F420 occurs via the enzyme glucose-6-phosphate dehydrogenase. Reduction of pretomanid's imidazole ring at the C-3 position causes the formation of the metabolites, which include a des-nitro derivative. The formation of this derivative leads to increased levels of nitric oxide, leading to bactericidal activities under anaerobic conditions via its action as a bacterial respiratory poison. Bactericidal activity against anaerobes is reported to be associated with a shortened duration of antibiotic treatment. Pretomanid exerts aerobic bactericidal effects through its inhibitory actions on bacterial cell wall mycolic acid biosynthesis. This allows for the killing of actively replicating Mycobacterium tuberculosis bacteria, resulting in the treatment of active tuberculosis infection. The molecular mechanism of the above bactericidal effects is poorly understood at this time, but may involve effects exerted on various genes that affect the cell wall, including the fasI and fasII as well as the efpA and iniBAC operons. Other possible targets include the genes of the cyd operon. The clinical effects of the above target relations are unknown at this time.
Record name Pretomanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pretomanid

CAS RN

187235-37-6
Record name PA 824
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187235-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pretomanid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187235376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pretomanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PA-824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRETOMANID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOI31YC4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pretomanid
Reactant of Route 2
Reactant of Route 2
Pretomanid
Reactant of Route 3
Pretomanid
Reactant of Route 4
Pretomanid
Reactant of Route 5
Pretomanid
Reactant of Route 6
Reactant of Route 6
Pretomanid

Citations

For This Compound
5,260
Citations
SJ Keam - Drugs, 2019 - Springer
… Pretomanid is also under regulatory review in the EU. This article summarizes the milestones in the development of pretomanid … of pretomanid within the bacterial cell [pretomanid …
Number of citations: 156 link.springer.com
T Gils, L Lynen, BC de Jong, A Van Deun… - Clinical Microbiology and …, 2022 - Elsevier
… Treatment with pretomanid or pretomanid-containing regimens in minimum one study … pretomanid in rifampicin-resistant and highly resistant tuberculosis. Trials comparing pretomanid …
Number of citations: 39 www.sciencedirect.com
SE Mudde, AM Upton, A Lenaerts, HI Bax… - Journal of …, 2022 - academic.oup.com
… bedaquiline, delamanid and pretomanid. Of these, delamanid and pretomanid belong to the … In order to close the knowledge gap on how delamanid and pretomanid compare with each …
Number of citations: 22 academic.oup.com
U Deb, S Biswas - Indian Journal of Tuberculosis, 2021 - Elsevier
… part of a combination regimen of bedaquiline, pretomanid and linezolid (BPaL regimen) to treat … with pretomanid. However, more studies are required to confirm the role of pretomanid in …
Number of citations: 11 www.sciencedirect.com
F Conradie, TR Bagdasaryan, S Borisov… - … England Journal of …, 2022 - Mass Medical Soc
… Pretomanid is a nitroimidazooxazine with activity against … who received bedaquiline, pretomanid, and linezolid for 26 … linezolid in the bedaquiline–pretomanid–linezolid regimen for …
Number of citations: 141 www.nejm.org
DH Salinger, V Subramoney, D Everitt… - Antimicrobial Agents …, 2019 - Am Soc Microbiol
… pretomanid development program had already identified several notable features of pretomanid … a single-dose of pretomanid by 88% (6); under fasting conditions, pretomanid exposure …
Number of citations: 36 journals.asm.org
KA Abrahams, SM Batt, SS Gurcha, N Veerapen… - Nature …, 2023 - nature.com
… Pretomanid and delamanid are new antitubercular agents … Here, we identify a molecular target of activated pretomanid … as the active metabolite of pretomanid. Our results highlight …
Number of citations: 12 www.nature.com
SL Stancil, F Mirzayev… - Drug Design …, 2021 - Taylor & Francis
… Subsequent protonation of pretomanid can also generate desnitro metabolites and nitrous … bovis cultures with pretomanid. Citation8 It should be noted that only the lowest pretomanid …
Number of citations: 37 www.tandfonline.com
EH Ignatius, MT Abdelwahab, B Hendricks… - Antimicrobial agents …, 2021 - Am Soc Microbiol
… Pretomanid concentrations with rifabutin were high but in range with prior … While pretomanid exposures with rifampin are unlikely to impair efficacy, our data suggest that pretomanid …
Number of citations: 19 journals.asm.org
R Baptista, DM Fazakerley, M Beckmann, L Baillie… - Scientific reports, 2018 - nature.com
… under pretomanid treatment; (ii) compare major sources of metabolite variation in bacteria treated with pretomanid … for the killing activity of pretomanid in mycobacteria. Untargeted high-…
Number of citations: 105 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.